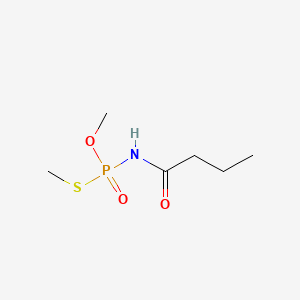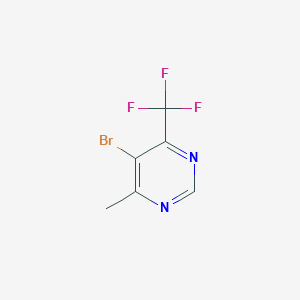
Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound contains a trifluoromethyl group, which is known for its significant electronegativity and is often used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate can be achieved through a multi-step process involving several key reactions:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the benzoate group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its trifluoromethyl group is often used to enhance the bioavailability and metabolic stability of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, metabolism, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Similar in structure but lacks the trifluoromethyl and isopropyl groups.
Isopropyl benzoate: Contains the isopropyl group but lacks the trifluoromethyl group.
Trifluoromethyl benzoate: Contains the trifluoromethyl group but lacks the isopropyl group.
Uniqueness
Ethyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring high metabolic stability and bioavailability .
Propriétés
Formule moléculaire |
C14H18F3NO2 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
ethyl 3-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H18F3NO2/c1-4-20-13(19)12-7-5-6-11(8-12)9-18(10(2)3)14(15,16)17/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
PPWAKNTUHCVRKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)CN(C(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)

